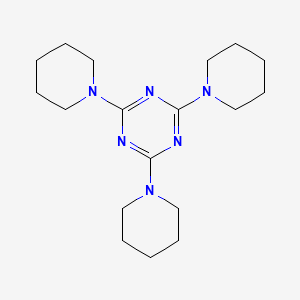

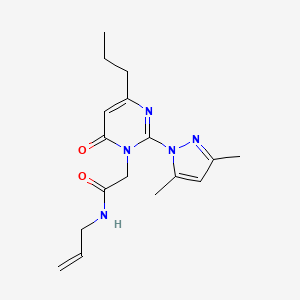

![molecular formula C18H19N5O B2364729 6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile CAS No. 309926-97-4](/img/structure/B2364729.png)

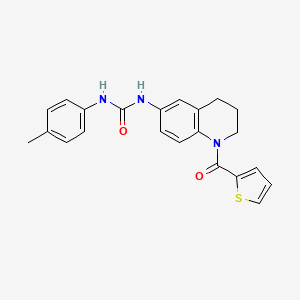

6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-5-carbonitrile” is a type of dihydropyrano[2,3-c]pyrazole . Dihydropyrano[2,3-c]pyrazoles are an important class of heterocyclic compounds due to their wide applications in medicinal and pharmaceutical chemistry . They are known for their antimicrobial, anti-inflammatory, anti-cancer, bactericidal, molluscicidal, and kinase inhibitory activities .

Synthesis Analysis

Dihydropyrano[2,3-c]pyrazoles, including “6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-5-carbonitrile”, can be synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This synthesis can be performed at room temperature under solvent-free conditions . The process is characterized by mild conditions, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .科学的研究の応用

Medicinal Chemistry

Dihydropyrano[2,3-c]pyrazoles (DHPPs) belong to an important class of heterocyclic compounds. Researchers have explored their potential in medicinal chemistry due to their diverse biological activities. Some notable applications include:

- Anti-Microbial Properties : DHPP derivatives have demonstrated antimicrobial effects, making them promising candidates for developing new antibiotics and combating drug-resistant pathogens .

- Anti-Inflammatory Activity : Certain DHPPs exhibit anti-inflammatory properties, which could be valuable in treating inflammatory diseases .

- Anti-Cancer Potential : Researchers have investigated DHPPs as potential anti-cancer agents. These compounds may interfere with cancer cell growth and proliferation .

Green Synthesis

The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives using green methodologies. Researchers have focused on environmentally friendly approaches, such as solvent-free conditions and multicomponent reactions . The compound aligns well with this trend.

Catalyst Development

Nano-eggshell/Ti(IV) has emerged as a novel naturally based catalyst for the synthesis of DHPP derivatives. This catalyst offers several advantages:

Combinatorial Chemistry

Multicomponent reactions (MCRs) play a crucial role in combinatorial chemistry. DHPPs synthesized through MCRs offer advantages such as one-pot synthesis, atom economy, and efficiency. Researchers continue to explore novel MCRs for rapid access to complex molecules .

Heterocyclic Synthesis

DHPPs are structurally interesting heterocycles. Their spiro-fused pyrano-pyrazole core provides a versatile scaffold for further modifications. Researchers investigate diverse synthetic routes to access these compounds, aiming for efficient and scalable methods .

Kinase Inhibition Studies

Some DHPP derivatives have shown kinase inhibitory activity. Kinases play essential roles in cellular signaling pathways, making them attractive targets for drug development. Researchers explore DHPPs as potential kinase inhibitors .

将来の方向性

The future directions for the research and development of “6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-5-carbonitrile” and similar compounds involve the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . These advances provide a valuable resource for researchers dedicated to advancing green chemistry practices .

特性

IUPAC Name |

6-amino-1'-methyl-3-phenylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-23-9-7-18(8-10-23)13(11-19)16(20)24-17-14(18)15(21-22-17)12-5-3-2-4-6-12/h2-6H,7-10,20H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDSODGBFAJGBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364660.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2364662.png)

![N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2364663.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide](/img/structure/B2364666.png)

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid](/img/structure/B2364668.png)